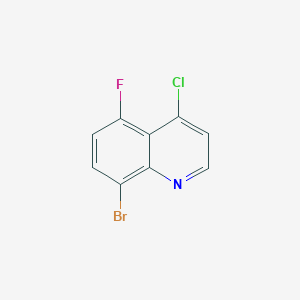

8-Bromo-4-chloro-5-fluoroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. bldpharm.com This designation is attributed to its ability to serve as a versatile framework for the design of ligands that can interact with a variety of biological targets. bldpharm.comrsc.org The structural rigidity and aromatic nature of the quinoline ring system provide a solid foundation for the spatial arrangement of various functional groups, enabling precise molecular recognition at the active sites of proteins and enzymes.

The significance of the quinoline moiety is underscored by its presence in a multitude of approved drugs and biologically active compounds. sigmaaldrich.com These compounds exhibit a broad range of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. rsc.orgnih.gov For instance, the antimalarial drug chloroquine (B1663885) and the anticancer agent camptothecin (B557342) are both based on the quinoline framework, highlighting the therapeutic potential embedded within this heterocyclic system. sigmaaldrich.com The adaptability of the quinoline scaffold allows for extensive chemical modifications, making it a cornerstone in the development of new therapeutic agents. nih.gov

Role of Halogen Substitution in Quinoline Systems for Enhanced Bioactivity

For example, the presence of a halogen can increase a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets. nih.gov Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The specific type and position of the halogen substituent can have a profound impact on the compound's pharmacological profile. Studies have shown that halogenation can lead to enhanced anticonvulsant and antimalarial activity in quinoline derivatives. acs.org Research into halogenated quinolines has also demonstrated their potential in eradicating drug-resistant bacterial biofilms, a significant challenge in modern medicine. mdpi.com

Scope and Research Imperatives for 8-Bromo-4-chloro-5-fluoroquinoline and Related Structures

The compound this compound is a polyhalogenated quinoline derivative that, based on its structure, holds potential as a valuable chemical intermediate and a subject for further scientific investigation. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its constituent features suggest several avenues for future research.

The presence of three different halogen atoms (bromine, chlorine, and fluorine) at distinct positions on the quinoline core makes it a highly functionalized building block. Each halogen provides a potential site for further chemical modification through reactions such as cross-coupling, nucleophilic substitution, or metallation. This versatility allows for the synthesis of a diverse library of more complex quinoline derivatives for biological screening.

Below is a table summarizing the basic properties of this compound and a list of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1065093-11-9 | sigmaaldrich.com |

| Molecular Formula | C₉H₄BrClFN | sigmaaldrich.com |

| Molecular Weight | 260.49 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥98% | sigmaaldrich.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Camptothecin |

| Chloroquine |

| 5-fluorouracil |

| 6-Bromo-5-nitroquinoline |

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)8-6(11)3-4-13-9(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIBNMKVPOJVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065093-11-9 | |

| Record name | 8-bromo-4-chloro-5-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 4 Chloro 5 Fluoroquinoline and Analogs

Precursor Synthesis Strategies for Substituted Quinolines

The initial assembly of the quinoline (B57606) scaffold is a critical step. Several classic and modern synthetic strategies are employed to create substituted quinolines that can serve as precursors for further functionalization. These methods often involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of quinoline synthesis, involving the joining of two or more molecules to form a ring. These reactions are valued for their ability to construct the bicyclic quinoline system in a single, efficient step.

The Friedlander synthesis is a widely utilized and straightforward method for generating quinolines. wikipedia.orgnih.gov The fundamental reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group). wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org

The mechanism of the Friedlander synthesis can proceed through two primary pathways. In the first, an aldol condensation between the two carbonyl-containing starting materials occurs, followed by cyclization and dehydration to form the quinoline ring. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminobenzaldehyde/ketone and the carbonyl group of the other reactant, which then undergoes an intramolecular aldol condensation to yield the final product. wikipedia.org

Numerous catalytic systems have been developed to improve the efficiency and conditions of the Friedlander synthesis. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been successfully employed. wikipedia.org Modern advancements have also introduced the use of nanocatalysts and ionic liquids to facilitate the reaction under more environmentally friendly conditions. nih.gov A microwave-enhanced, catalyst-free approach has also been shown to improve yields and reduce reaction times for the synthesis of halogenated 8-hydroxyquinolines. nih.gov

The regioselectivity of the Friedlander synthesis can be a concern when unsymmetrical ketones are used, potentially leading to a mixture of products. researchgate.net However, by carefully selecting the starting materials and reaction conditions, a high degree of control over the substitution pattern of the resulting quinoline can be achieved. For the synthesis of an analog of 8-Bromo-4-chloro-5-fluoroquinoline, one might envision starting with a suitably substituted 2-aminobenzaldehyde, for instance, one containing a fluorine atom at the position that will become the 5-position of the quinoline ring.

Table 1: Examples of Catalysts Used in Friedlander Synthesis

| Catalyst Type | Specific Examples |

| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid |

| Lewis Acids | Neodymium(III) nitrate hexahydrate |

| Halogens | Iodine |

| Nanocatalysts | Fe3O4@SiO2-SO3H |

| Ionic Liquids | 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid |

Substituted anilines are common and versatile starting materials for the synthesis of a wide array of quinoline derivatives. Several named reactions utilize anilines to construct the quinoline core. For example, the Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. nih.gov

Another important method is the Conrad-Limpach synthesis, where anilines react with β-ketoesters. Depending on the reaction temperature, this can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. These quinolones can then be converted to the corresponding chloroquinolines. For instance, a 4-hydroxyquinoline derivative can be treated with phosphorus oxychloride to produce a 4-chloroquinoline. google.com This approach is particularly relevant for the synthesis of this compound, as it provides a direct route to introduce the chlorine atom at the 4-position.

The general strategy would involve starting with a polysubstituted aniline, for example, a 2-bromo-5-fluoroaniline. Reacting this aniline with a suitable carbonyl compound, such as diethyl malonate, followed by cyclization and subsequent chlorination, could provide a pathway to the desired this compound scaffold.

Cascade Reactions for Functionalized Quinoline Formation

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. This approach is advantageous as it reduces the number of separate reaction and purification steps, saving time and resources.

For the synthesis of polysubstituted quinolines, cascade reactions can be designed to rapidly build molecular complexity. For instance, a cascade reaction involving an aniline, an alkyne, and an aldehyde can lead to the formation of a quinoline derivative. These reactions can be promoted by various catalysts, including copper-zinc combinations.

Another example is the carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinyl anilines and aldehydes. This reaction proceeds through a sequence of condensation, electrocyclization, and dehydrogenation to yield a diverse range of quinoline derivatives.

Targeted Halogenation Approaches for Quinoline Scaffolds

Once a suitable quinoline precursor is synthesized, the next critical phase is the introduction of the halogen atoms at the desired positions. The regioselective halogenation of the quinoline ring is governed by the electronic properties of the ring system and any existing substituents. The quinoline ring is generally deactivated towards electrophilic substitution, and the positions of substitution are influenced by the reaction conditions and the directing effects of substituents already present on the ring.

Regioselective Introduction of Bromine, Chlorine, and Fluorine

The introduction of bromine, chlorine, and fluorine onto a quinoline scaffold requires distinct reagents and strategies to achieve the desired regioselectivity. The presence of a fluorine atom at the 5-position, as in the target molecule, would influence the position of subsequent electrophilic substitutions. Halogens are generally deactivating but ortho-, para-directing. libretexts.org Therefore, a fluorine atom at the 5-position would be expected to direct incoming electrophiles to the 6- and 8-positions.

Fluorination: Direct fluorination of quinolines can be challenging and may lead to a mixture of products. researchgate.net However, specific fluorinating agents and reaction conditions can achieve selectivity. For the synthesis of the target molecule, it is more likely that the fluorine atom would be incorporated into one of the starting materials, such as a fluorinated aniline, prior to the construction of the quinoline ring.

Chlorination: The introduction of a chlorine atom at the 4-position of the quinoline ring is often achieved by converting a 4-hydroxyquinoline (a 4-quinolone) to the 4-chloro derivative. This transformation is typically accomplished using chlorinating agents like phosphorus oxychloride or thionyl chloride. google.commdpi.com This method is a common strategy in the synthesis of many 4-chloroquinoline-containing pharmaceuticals. nih.gov

Bromination: The bromination of the quinoline ring can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or molecular bromine. The position of bromination is highly dependent on the substituents already present on the quinoline ring. For an 8-hydroxyquinoline, bromination often occurs at the 5- and 7-positions. nih.gov To achieve bromination at the 8-position, one might start with an aniline that already contains a bromine atom at the ortho position, which will become the 8-position of the quinoline ring upon cyclization. For example, the synthesis of 6-bromo-4-chloroquinoline has been achieved starting from 4-bromoaniline. google.com

A plausible synthetic strategy for this compound could involve starting with 2-bromo-5-fluoroaniline. This aniline could undergo a cyclocondensation reaction, for example with diethyl malonate, to form an intermediate 4-hydroxyquinoline. This intermediate would then be chlorinated at the 4-position using a reagent like phosphorus oxychloride to yield the final target molecule.

Table 2: Common Halogenating Agents for Quinoline Scaffolds

| Halogen | Reagent | Typical Position of Substitution |

| Chlorine | Phosphorus Oxychloride (POCl₃) | 4-position (from 4-hydroxyquinoline) |

| Bromine | N-Bromosuccinimide (NBS) | 5- and 7-positions (on 8-hydroxyquinoline) |

| Fluorine | N-Fluorobenzolsulfonimide | 5-position (on 6-methoxy-8-nitroquinoline) researchgate.net |

Sequential Halogenation Protocols

The synthesis of this compound typically involves a multi-step sequence starting from a pre-functionalized quinoline or a suitable aniline precursor. A plausible synthetic pathway would commence with a fluoro-substituted aniline, which undergoes a cyclization reaction to form the quinoline core, followed by sequential halogenation steps.

For instance, starting with 5-fluoroquinolin-8-amine, a Sandmeyer-type reaction could be employed to introduce the bromo group at the 8-position, yielding 8-bromo-5-fluoroquinoline. Subsequent chlorination at the 4-position can be achieved using reagents like phosphorus oxychloride (POCl₃). The regioselectivity of these halogenation reactions is governed by the electronic properties of the quinoline ring and the directing effects of the existing substituents. The fluorine atom at the 5-position is a strongly deactivating group, which can influence the position of further electrophilic substitution.

| Step | Reactant | Reagent(s) | Product | Notes |

| 1 | 5-Fluoroquinolin-8-amine | 1. NaNO₂, HBr2. CuBr | 8-Bromo-5-fluoroquinoline | Diazotization followed by Sandmeyer reaction. |

| 2 | 8-Bromo-5-fluoroquinoline | POCl₃ | This compound | Chlorination at the 4-position. |

This table represents a hypothetical reaction sequence based on established quinoline chemistry. Specific reaction conditions would require experimental optimization.

Palladium-Catalyzed Synthetic Routes

The presence of bromo and chloro substituents on the this compound scaffold provides two distinct handles for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization.

Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

The Suzuki coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for modifying the quinoline core. In the case of this compound, the more reactive 8-bromo position would be expected to undergo Suzuki coupling preferentially.

For example, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would likely yield the 8-aryl-4-chloro-5-fluoroquinoline derivative. Subsequent coupling at the 4-chloro position would require more forcing conditions. The site-selectivity of Suzuki-Miyaura coupling reactions on dihaloquinolines is well-documented, with 2,4-dihaloquinolines preferentially reacting at the 2-position and 3,4-dihaloquinolines at the 4-position rsc.org. For an 8-bromo-4-chloro substituted system, the greater reactivity of the C-Br bond generally dictates the initial site of reaction.

| Entry | Arylboronic Acid | Catalyst | Base | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Chloro-5-fluoro-8-phenylquinoline | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-Chloro-5-fluoro-8-(4-methoxyphenyl)quinoline | Not Reported |

This is an illustrative table based on general knowledge of Suzuki coupling on haloquinolines. Actual yields would be product- and condition-dependent.

Beyond the Suzuki reaction, a variety of other palladium-catalyzed cross-couplings can be employed to functionalize this compound.

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner. It is effective for forming C-C bonds but can be limited by the functional group tolerance of the highly reactive Grignard reagent mdpi.com.

Stille Coupling: Employing organostannanes, the Stille reaction offers good functional group tolerance but is often avoided due to the toxicity of the tin reagents mdpi.com.

Negishi Coupling: This reaction uses organozinc reagents and is known for its high reactivity and functional group compatibility.

Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling a terminal alkyne with an organic halide libretexts.org. For dihaloquinolines, such as a 2-bromo-4-iodo derivative, the reaction preferentially occurs at the more reactive iodide position libretexts.org. This principle of differential reactivity would apply to the 8-bromo-4-chloro system.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an alkene with an organic halide wikipedia.orgrsc.org. The reaction of 2-aryl-4-chloro-3-iodoquinoline derivatives has been shown to proceed selectively unisa.ac.za.

Hiyama Coupling: This coupling involves an organosilicon reagent and offers an alternative to other C-C bond-forming reactions.

The choice of coupling reaction depends on the desired functionality to be introduced and the compatibility of the reagents with the sensitive polyhalogenated quinoline substrate.

Tandem Catalytic Processes for Functionalization

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity. For a substrate like this compound, a tandem process could involve an initial cross-coupling at one of the halogenated sites, followed by an intramolecular cyclization or a second intermolecular coupling. For example, a copper-catalyzed tandem annulation of alkynyl imines with diazo compounds has been used to synthesize C4-functionalized quinolines nih.govorganic-chemistry.org. Another example is the one-pot synthesis of highly functionalized hydroquinolin-2-ones via a sequential base-controlled benzylation and Pd-catalyzed secondary amide arylation bohrium.com.

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. In the context of quinoline synthesis, this includes the use of greener solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in quinoline synthesis, such as in the Friedländer synthesis of halogenated quinolines nih.govresearchgate.net. This method is considered a green technique as it often leads to reduced energy consumption and cleaner reactions eurekaselect.com.

Solvent-Free Synthesis: Conducting reactions without a solvent, or in environmentally benign solvents like water or ethanol, is a key aspect of green chemistry. Solvent-free methods for the synthesis of quinoline derivatives have been developed, often providing high yields and simple work-up procedures researchgate.netacademie-sciences.fr.

Use of Greener Catalysts: The development of recyclable or non-toxic catalysts is another important area. For instance, metal-free mediated reactions using ionic liquids or simple acid/base catalysts are considered greener alternatives rsc.org.

These green approaches are increasingly being applied to the synthesis of various heterocyclic compounds, including quinolines, to minimize their environmental impact nih.govchemijournal.commdpi.comfrontiersin.orgresearchgate.net.

Mechanochemical Synthesis Methods

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, environmentally benign alternative to traditional solvent-based synthesis. researchgate.net This approach often reduces or eliminates the need for bulk solvents, leading to minimized waste, lower energy consumption, and sometimes, unique reactivity. researchgate.net

An iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives. researchgate.net This method involves the oxidative annulation of appropriately designed, protecting-group-free aniline derivatives. researchgate.net The reaction is typically carried out by grinding the reactants together in a mortar and pestle, using air as the oxidant. researchgate.net This technique is notable for its operational simplicity and compatibility with a range of functional groups. researchgate.net

Another innovative approach combines photochemistry, thermochemistry, and mechanochemistry. Iron(II) phthalocyanine has been utilized as a cost-effective catalyst in a photo-thermo-mechanochemical synthesis of quinolines. organic-chemistry.org This solvent-free transformation demonstrates good substrate tolerance and offers a green alternative to conventional thermal methods. organic-chemistry.org

Table 1: Comparison of Mechanochemical Synthesis Methods for Quinoline Analogs

| Method | Catalyst / Mediator | Key Features | Source |

|---|---|---|---|

| Oxidative Annulation | Iodine | Solvent-free; Uses air as oxidant; Simple mixing/grinding | researchgate.net |

Metal- and Solvent-Free Cyclization Reactions

The development of synthetic routes that avoid both heavy metals and volatile organic solvents is a primary goal of green chemistry. nih.gov Such methods reduce environmental impact and simplify product purification.

Several catalyst-free and solvent-free protocols have been established for synthesizing functionalized quinolines. One such method involves heating substituted aldimines with styrenes at elevated temperatures without any catalyst or solvent, providing an environmentally friendly process. This approach circumvents the use of environmentally destructive organic solvents and represents a significant improvement over existing methods.

Furthermore, metal-free reactions can be mediated by non-metallic catalysts or reagents. Molecular iodine, for instance, has been used to catalyze the three-component reaction of a methyl ketone, an arylamine, and an α-ketoester. nih.gov In this reaction, the hydroiodic acid (HI) co-product acts as a promoter, and the process shows good functional group compatibility. nih.gov In other transition-metal-free reactions, oxygen can serve as the sole oxidant, such as in the reaction of 2-(aminomethyl)-aniline with an aromatic ketone to yield the corresponding quinoline in excellent yields. nih.gov The use of ionic liquids as recyclable reaction media also represents a viable metal-free strategy. nih.gov

A chemo- and regioselective [4+2]-cycloaddition of alkynes with in situ-generated azadienes provides another pathway to functionalized quinolines without the need for metals or protecting groups. mdpi.com

Table 2: Overview of Metal- and Solvent-Free Cyclization Reactions for Quinoline Synthesis

| Reaction Type | Reagents/Conditions | Key Features | Source |

|---|---|---|---|

| Thermal Cyclization | Substituted aldimines, Styrenes | Catalyst-free; Solvent-free; High temperature (110°C) | |

| Iodine-Catalyzed MCR | Methyl ketone, Arylamine, α-Ketoester | Metal-free; HI co-product acts as promoter | nih.gov |

| Oxidative Cyclization | 2-(aminomethyl)-aniline, Aromatic ketone | Metal-free; Oxygen as oxidant | nih.gov |

Use of Recyclable Catalysts and Sustainable Oxidants

The integration of recyclable catalysts and environmentally benign oxidants is crucial for developing sustainable chemical processes. This approach minimizes waste by allowing catalyst reuse and avoids the stoichiometric use of hazardous oxidizing agents. acs.org

Recyclable Catalysts:

A variety of heterogeneous and recyclable catalysts have been successfully employed in quinoline synthesis. These include:

Brønsted acid functionalized g-C3N4: This metal-free heterogeneous catalyst has shown remarkable activity and recyclability in Friedländer synthesis under mild conditions. nih.gov Its high performance is attributed to elevated surface acidity. nih.gov

Magnetic Nanoparticles: Iron oxide nanoparticles coated with silica (Fe3O4@SiO2) and functionalized with catalysts have demonstrated excellent yields, short reaction times, and easy magnetic separation for reuse over several cycles. acs.org Nickel nanoparticles (Ni NPs) have also been used effectively under solvent-free conditions. acs.org

Coordination Polymers: A recyclable Nickel-containing coordination polymer has proven to be an efficient catalyst for quinoline synthesis via the borrowing hydrogen strategy, showing higher activity than simple Ni-salts. mdpi.com

Graphene-Oxide Supported Catalysts: A novel magnetic modified graphene oxide catalyst supported with copper has been used for the one-pot, three-component synthesis of quinazoline derivatives, demonstrating the potential for similar applications in quinoline synthesis. nih.gov

Sustainable Oxidants:

The replacement of toxic and hazardous oxidants with greener alternatives is a key aspect of sustainable synthesis.

Molecular Oxygen (Air): Air is the ideal green oxidant due to its abundance and the benign nature of its byproduct, water. Several catalytic systems, such as those using copper with glucose-derived ionic liquids or [RuCl2(p-cymene)]2, effectively utilize molecular oxygen as the terminal oxidant. organic-chemistry.orgrsc.org

Dimethyl Sulfoxide (DMSO): DMSO can function as an oxidant in certain photocatalytic methods, such as the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by anthraquinone. organic-chemistry.org

Hydrogen Peroxide: While not detailed in the provided context, hydrogen peroxide is another common green oxidant that yields only water as a byproduct.

One notable process is the iron-catalyzed functionalization of quinoline-N-oxides, which uses an inexpensive catalyst (FeSO4) and produces water as the only byproduct, resulting in a very low E-factor (a measure of waste produced) and confirming the sustainable efficiency of the procedure. rsc.org

Table 3: Examples of Recyclable Catalysts and Sustainable Oxidants in Quinoline Synthesis

| Catalyst System | Oxidant | Key Advantages | Source |

|---|---|---|---|

| Glucose-derived ionic liquids / Copper | Molecular Oxygen | Recyclable ionic liquid; Green oxidant | rsc.org |

| Brønsted acid functionalized g-C3N4 | - (Dehydrogenation) | Metal-free; Heterogeneous; Recyclable | nih.gov |

| Fe3O4@SiO2-imid-PMAn | - (Dehydrogenation) | Heterogeneous; Magnetic separation; Recyclable | acs.org |

| FeSO4 | - (Internal, from N-oxide) | Inexpensive iron catalyst; H2O as only byproduct; Low E-factor | rsc.org |

| Transition metal oxides/Bi(III) | - (Dehydrogenation) | Solvent-, additive-, oxidant-, and base-free; Reusable | rsc.org |

Chemical Reactivity and Functional Group Interconversions of Halogenated Quinolines

Reactivity of Halogen Substituents in 8-Bromo-4-chloro-5-fluoroquinoline

The presence of three different halogen atoms on the quinoline (B57606) core of this compound allows for selective functionalization through a variety of metal-catalyzed and nucleophilic substitution reactions. The distinct electronic properties and bond strengths of the C-Br, C-Cl, and C-F bonds enable orthogonal chemistry, where one position can be selectively modified while leaving the others intact.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the reactivity of the halogen substituents in these reactions generally follows the order I > Br > Cl > F. libretexts.org This differential reactivity allows for selective coupling at the more reactive C-Br bond, while the C-Cl bond can be targeted under more forcing conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For this compound, the C8-Br bond is expected to be more susceptible to oxidative addition to a Pd(0) catalyst than the C4-Cl bond. libretexts.orgorganic-chemistry.org This would allow for the selective introduction of aryl, heteroaryl, or alkyl groups at the 8-position. By modifying the reaction conditions, such as using more electron-rich and bulky phosphine (B1218219) ligands, the C4-Cl bond can also be functionalized. libretexts.org For instance, a bromoquinoline can be coupled with a pyridine (B92270) boronic acid to form a carbon-carbon bond. youtube.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with a halide. Similar to the Suzuki-Miyaura coupling, the C8-Br bond would be the preferred site for amination under milder conditions. beilstein-journals.orgorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. beilstein-journals.org This method allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of various N-substituted quinoline derivatives.

Table 1: Reactivity of Halogen Substituents in Palladium-Catalyzed Coupling Reactions

| Reaction Type | Reactive Halogen | Typical Coupling Partner | Key Conditions | Resulting Moiety |

| Suzuki-Miyaura | C8-Br > C4-Cl | Boronic acids/esters | Pd catalyst, base | Aryl, heteroaryl, alkyl |

| Buchwald-Hartwig | C8-Br > C4-Cl | Primary/secondary amines | Pd catalyst, base, ligand | Substituted amino group |

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to their reactivity in palladium-catalyzed couplings. nih.gov This orthogonal reactivity is highly valuable in synthetic chemistry. In this compound, the electron-withdrawing nature of the quinoline ring and the other halogen substituents activates the C-F and C-Cl bonds towards nucleophilic attack.

The C5-F bond is expected to be the most reactive site for SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.gov This allows for the selective introduction of nucleophiles such as alkoxides, thiolates, and amines at the 5-position. The C4-Cl bond can also undergo SNAr, but generally requires harsher reaction conditions. This differential reactivity has been observed in related halogenated heterocycles. nih.gov

Table 2: Reactivity of Halogen Substituents in Nucleophilic Aromatic Substitution (SNAr)

| Reactive Halogen | Typical Nucleophile | Key Conditions | Resulting Moiety |

| C5-F > C4-Cl | Alkoxides (e.g., NaOMe) | Polar aprotic solvent | Alkoxy group |

| C5-F > C4-Cl | Amines (e.g., R2NH) | Base, heat | Substituted amino group |

| C5-F > C4-Cl | Thiolates (e.g., NaSR) | Base | Thioether group |

Derivatization Strategies for Expanding Molecular Diversity

The selective reactivity of the halogen substituents in this compound provides a foundation for a multitude of derivatization strategies aimed at expanding the molecular diversity of this scaffold.

As discussed in section 3.1.1, palladium-catalyzed cross-coupling reactions are the primary methods for introducing carbon-based substituents. The Suzuki-Miyaura coupling is particularly versatile for this purpose, allowing for the introduction of a wide array of functionalized aromatic and heteroaromatic rings, as well as alkyl groups, at the 8-position. organic-chemistry.org The subsequent coupling at the 4-position can lead to disubstituted quinolines with diverse electronic and steric properties.

While the core this compound does not possess a carboxylic acid group for direct esterification or amidation, derivatives of this scaffold can be readily functionalized. For instance, the presence of a carboxyl group at other positions on the quinoline ring allows for these transformations. An example is the formation of 8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide, which indicates that a carboxylic acid derivative can be converted to an amide. bldpharm.com Similarly, the existence of Ethyl this compound-3-carboxylate demonstrates that esterification is a viable derivatization strategy for appropriately substituted precursors. These reactions are typically carried out using standard coupling reagents or by conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov

Oxidation and Reduction Pathways of the Quinoline Nucleus

Beyond the functionalization of the halogen substituents, the quinoline nucleus itself can undergo oxidation and reduction, leading to significant structural modifications.

Oxidative cleavage of the benzene (B151609) ring portion of the quinoline system can occur under strong oxidizing conditions. For example, treatment of halogenated quinolines with reagents like ozone followed by hydrogen peroxide, or with ruthenium tetroxide, can lead to the formation of halogenated pyridine-2,3-dicarboxylic acids. thieme-connect.com This transformation provides a route to highly functionalized pyridine derivatives.

The reduction of the quinoline ring system is also possible, though specific pathways for this compound are not well-documented. Generally, the reduction of quinolines can lead to 1,2,3,4-tetrahydroquinolines. However, the presence of multiple deactivating halogen substituents might influence the feasibility and outcome of such reductions. The choice of reducing agent and reaction conditions would be critical in controlling the extent of reduction and the potential for dehalogenation.

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.netrsc.orgrsc.org DFT can be used to optimize molecular geometry and calculate various electronic properties that dictate reactivity. rsc.org For 8-Bromo-4-chloro-5-fluoroquinoline, these calculations would reveal the distribution of electron density across the molecule.

The electronegative halogen atoms (bromine, chlorine, and fluorine) and the nitrogen atom in the quinoline (B57606) ring significantly influence the electronic landscape. A Molecular Electrostatic Potential (ESP) map would likely show regions of negative potential (electron-rich) around the nitrogen and halogen atoms, indicating sites prone to electrophilic attack. researchgate.netnih.govwuxiapptec.comnih.gov Conversely, regions of positive potential (electron-deficient) would be expected on the hydrogen atoms and parts of the carbon framework. nih.govwuxiapptec.com

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. rsc.org The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. rsc.org In quinoline derivatives, these orbitals are typically distributed across the aromatic ring system. The precise energies and localizations of the HOMO and LUMO in this compound would be modulated by the specific positions of the halogen substituents, influencing its interactions with biological macromolecules.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.net Quinolone and fluoroquinolone antibiotics are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govyoutube.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com

Docking studies of fluoroquinolones with DNA gyrase have revealed a specific binding mode. The drug intercalates into the DNA at the site of cleavage and forms a stable ternary complex with the enzyme and the DNA. researchgate.netnih.gov This interaction is often mediated by a magnesium ion, which coordinates with the keto-acid moiety of the quinolone and key residues in the enzyme's active site. nih.gov

For this compound, a molecular docking simulation into the active site of DNA gyrase or topoisomerase IV would predict its binding orientation and affinity. It is hypothesized that the quinoline core would form the foundational interactions, with the halogen atoms playing a significant role in modulating the binding affinity and specificity. The bromine, chlorine, and fluorine atoms could form halogen bonds or other non-covalent interactions with the protein or DNA, potentially enhancing the stability of the complex. The predicted binding energy from such simulations provides a quantitative estimate of the binding affinity, allowing for comparison with existing drugs and other novel analogs.

The binding of a ligand to a protein can induce conformational changes in the protein, which are often critical for its function or inhibition. psu.edupatsnap.com In the case of fluoroquinolones and DNA gyrase, the binding of the drug stabilizes a "cleavage complex" where the DNA is cut but not resealed. nih.govacs.org This stabilization prevents the enzyme from completing its catalytic cycle, leading to the accumulation of toxic double-strand DNA breaks. youtube.com

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the this compound-protein-DNA complex over time. These simulations can reveal how the ligand affects the protein's flexibility and the conformational stability of key structural elements, such as the loops that interact with the DNA. nih.gov Understanding these dynamic changes is crucial for elucidating the precise mechanism of inhibition and for designing molecules that can more effectively stabilize the inactive conformation of the target protein.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. nih.govrroij.com

For quinolone antibiotics, SAR studies have established the importance of various substituents on the quinoline core. rroij.commdpi.comresearchgate.net

The N-1 substituent is crucial for potency, with small, lipophilic groups like cyclopropyl (B3062369) often being optimal. rroij.comresearchgate.net

The C-6 fluorine atom is a hallmark of the fluoroquinolone class, significantly enhancing cell penetration and gyrase affinity. rroij.com

The C-7 substituent , typically a nitrogen-containing heterocycle, influences the spectrum of activity, potency, and pharmacokinetic properties. rroij.com

The C-8 substituent can modulate activity and target preference. Halogen atoms or methoxy (B1213986) groups at this position can enhance activity against Gram-positive bacteria and resistant strains. mdpi.comoup.com

Table 1: General Structure-Activity Relationships of Quinolones

| Position | Substituent Effect on Antibacterial Activity |

|---|---|

| N-1 | A cyclopropyl group is often optimal for potency. oup.com |

| C-3 | A carboxylic acid group is essential for binding to DNA gyrase. mdpi.com |

| C-4 | A keto group is required for activity. mdpi.com |

| C-5 | Amino or methyl groups can enhance activity. oup.com |

| C-6 | A fluorine atom generally increases potency and cell penetration. rroij.com |

| C-7 | Nitrogen heterocycles (e.g., piperazine) influence spectrum and potency. rroij.com |

| C-8 | Halogen or methoxy groups can enhance gram-positive activity and affect target preference. mdpi.comoup.com |

QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. africaresearchconnects.comnih.gov These models, once validated, can be used to predict the activity of new, unsynthesized analogs. africaresearchconnects.comnih.gov

For quinolone derivatives, QSAR studies have identified key descriptors that correlate with antibacterial activity. These can include electronic properties (like atomic charges and HOMO-LUMO gap), steric parameters, and hydrophobicity (logP). nih.govtandfonline.com A QSAR model built upon a dataset of quinolones with varying halogen substitution patterns could be used to predict the potency of this compound and to guide the design of novel analogs. For instance, the model might suggest that replacing the bromine at C-8 with a different group could lead to enhanced activity or a more favorable pharmacokinetic profile. Such predictive modeling accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. africaresearchconnects.comnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction in Drug Design

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery and development process. In the early stages, computational, or in silico, methods are invaluable for predicting these parameters, allowing for the early identification of molecules with potentially unfavorable pharmacokinetic or toxicological profiles. This predictive approach helps to reduce the time and cost associated with drug development by prioritizing compounds with a higher likelihood of success in later clinical phases. For the compound this compound, specific in silico ADMET prediction studies are not publicly available in the current body of scientific literature.

However, the general principles of ADMET prediction for quinoline derivatives are well-established. Computational tools such as SwissADME, admetSAR, and Molinspiration are frequently employed to estimate a range of pharmacokinetic and toxicological endpoints based on the chemical structure of a compound. iscientific.orgresearchgate.netbenthamdirect.com These predictions are guided by established principles like Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

For a hypothetical in silico analysis of this compound, a range of parameters would typically be assessed. These would likely include predictions for gastrointestinal absorption, permeability across the blood-brain barrier, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential for various toxicities such as mutagenicity (Ames test) and carcinogenicity. iscientific.org

While specific data for this compound is not available, the tables below illustrate the types of data that would be generated in a typical in silico ADMET assessment for a novel chemical entity.

Table 1: Predicted Physicochemical Properties and Druglikeness

| Parameter | Predicted Value | Druglikeness Guideline |

| Molecular Weight | Data not available | < 500 g/mol |

| LogP (Lipophilicity) | Data not available | < 5 |

| Hydrogen Bond Donors | Data not available | < 5 |

| Hydrogen Bond Acceptors | Data not available | < 10 |

| Molar Refractivity | Data not available | 40 - 130 |

Table 2: Predicted Pharmacokinetic (ADME) Properties

| Parameter | Predicted Outcome |

| Gastrointestinal (GI) Absorption | Data not available |

| Blood-Brain Barrier (BBB) Permeant | Data not available |

| P-glycoprotein (P-gp) Substrate | Data not available |

| CYP1A2 Inhibitor | Data not available |

| CYP2C9 Inhibitor | Data not available |

| CYP2D6 Inhibitor | Data not available |

| CYP3A4 Inhibitor | Data not available |

Table 3: Predicted Toxicological Properties

| Toxicity Endpoint | Predicted Outcome |

| Ames Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| hERG I Inhibitor | Data not available |

| Skin Sensitization | Data not available |

It is important to emphasize that in silico predictions are theoretical and require experimental validation. However, they serve as a crucial first step in the comprehensive evaluation of a compound's potential as a therapeutic agent. The application of these computational models to this compound would provide valuable initial insights into its ADMET profile, guiding further experimental investigation in the drug design process.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 8-Bromo-4-chloro-5-fluoroquinoline, ¹H NMR would be used to identify the number and connectivity of hydrogen atoms on the quinoline (B57606) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the halogen substituents (bromo, chloro, and fluoro) and the nitrogen atom in the heterocyclic ring. The splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would reveal the adjacency of protons, allowing for the mapping of the proton framework.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a spectrum of the carbon skeleton. Each unique carbon atom in the quinoline ring would produce a distinct signal, with its chemical shift indicating its electronic environment. For instance, carbons bonded to the electronegative halogens or nitrogen would appear at different frequencies compared to other aromatic carbons.

Table 1: Anticipated NMR Data for this compound (Note: This table is illustrative of the type of data obtained from NMR spectroscopy and does not represent experimentally verified values for this specific compound.)

| Analysis | Information Yielded | Anticipated Observations for this compound |

| ¹H NMR | Number, environment, and connectivity of protons | Distinct signals for each aromatic proton, with chemical shifts influenced by adjacent halogen atoms. Coupling patterns would reveal their relative positions. |

| ¹³C NMR | Number and electronic environment of carbon atoms | Unique signals for each of the nine carbon atoms, with those bonded to N, Cl, Br, and F showing characteristic downfield or upfield shifts. |

| ¹⁹F NMR | Presence and environment of fluorine atoms | A signal corresponding to the fluorine atom at the C5 position, with coupling to adjacent protons. |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Cross-peaks would definitively link the proton and carbon signals, confirming the substitution pattern of the bromo, chloro, and fluoro groups on the quinoline core. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight. This would allow for the confirmation of its elemental composition (C₉H₄BrClFN). The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing a clear signature for the presence of these halogens.

Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. The analysis of these fragment ions can offer valuable insights into the compound's structure by revealing the loss of specific atoms or functional groups. For example, the loss of a bromine or chlorine atom would be an expected fragmentation pathway.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: The m/z values are theoretical and intended to illustrate the principles of mass spectrometry.)

| Technique | Information Provided | Expected Results for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition | An accurate mass measurement confirming the formula C₉H₄BrClFN. A characteristic isotopic pattern due to the presence of Br and Cl isotopes. |

| Electron Ionization Mass Spectrometry (EI-MS) | Fragmentation pattern for structural clues | A molecular ion peak corresponding to the molecular weight, along with fragment ions resulting from the loss of Br, Cl, or other neutral fragments. |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.

For this compound, obtaining a suitable single crystal would be the first and most critical step. A successful X-ray diffraction analysis would provide an unambiguous confirmation of the substitution pattern on the quinoline ring. It would also reveal the planarity of the quinoline system and any subtle distortions caused by the bulky halogen substituents. Furthermore, the analysis would detail how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking or halogen bonding. Although no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structure determination.

Other Advanced Techniques for Conformational and Interaction Studies

Beyond the core techniques, other advanced analytical methods can provide further insights into the properties of this compound.

Circular Dichroism (CD) spectroscopy would be relevant if the molecule were chiral. However, as this compound is achiral, it would not exhibit a CD spectrum unless it was interacting with a chiral environment.

Solid-State NMR (ssNMR) could be used to study the structure and dynamics of the compound in its solid, crystalline form, providing information that is complementary to solution-state NMR and X-ray crystallography.

X-ray Powder Diffraction (XRPD) is a useful technique for analyzing the crystallinity of a bulk sample and can be used for phase identification. It provides a fingerprint of the crystalline lattice, which can be used for quality control and to study polymorphism.

These advanced techniques, in conjunction with the primary spectroscopic methods, would allow for a complete and detailed understanding of the chemical nature of this compound.

Biological Activity and Pharmacological Potential of Halogenated Quinolines

Anticancer Research and Mechanistic Studies

Quinoline (B57606) derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic applications. unibg.itnih.gov Their planar structure allows them to intercalate with DNA, and various substitutions on the quinoline ring can lead to interactions with numerous biological targets, making them versatile candidates for drug development. nih.gov The presence of multiple halogen atoms—in this case, bromine, chlorine, and fluorine—on the quinoline scaffold of 8-Bromo-4-chloro-5-fluoroquinoline suggests a high potential for potent biological activity, a hypothesis derived from structure-activity relationship studies of other halogenated quinolines. nih.gov

Inhibition of Cancer Cell Growth, Invasion, and Migration

A critical aspect of anticancer therapy is the ability to halt the uncontrolled proliferation and spread of cancer cells. While no specific research data exists for this compound, numerous studies on other quinoline derivatives have demonstrated their capacity to inhibit cancer cell growth, invasion, and migration. nih.govnih.gov For instance, certain novel quinoline compounds have been shown to suppress cell proliferation and migration in various cancer cell lines, including those of the colon and cervix. nih.gov The mechanisms often involve the modulation of complex signaling pathways that govern cell motility and the expression of proteins involved in metastasis. The wound healing assay is a common in-vitro method used to assess this inhibitory potential. nih.gov Given these precedents, it is plausible that this compound could exhibit similar inhibitory effects, representing a valuable avenue for future investigation.

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key strategy in cancer therapy is to trigger this process in malignant cells. Many quinoline-based compounds have been identified as potent inducers of apoptosis. researchgate.netnih.gov They can initiate the apoptotic cascade through various means, including the activation of caspases, a family of proteases that execute the cell death program. nih.gov For example, studies on highly brominated quinolines have confirmed their ability to induce apoptosis, often verified through methods like DNA laddering assays, which detect the characteristic fragmentation of DNA that occurs during apoptosis. nih.gov Although direct evidence for this compound is unavailable, its structural similarity to other apoptosis-inducing quinolines suggests it may share this crucial anticancer mechanism. The evaluation of its effect on key apoptotic regulators, such as the Bcl-2 family of proteins and caspase-9, would be a critical step in characterizing its potential. nih.govhaematologica.org

Modulation of Molecular Targets and Signaling Pathways

The anticancer effects of quinoline derivatives are often traced back to their interaction with specific molecular targets and the subsequent modulation of critical signaling pathways that control cell survival and proliferation. nih.gov

Protein kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov Consequently, they are major targets for anticancer drug development. mdpi.com The quinoline scaffold is a common feature in many kinase inhibitors. researchgate.net These inhibitors can block the activity of specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in tumor growth and angiogenesis. nih.gov Kinase profiling assays are typically used to determine the selectivity and potency of a compound against a panel of kinases. thno.orgresearchgate.netnih.gov While a kinase inhibition profile for this compound has not been published, its potential to act as a kinase inhibitor is a compelling hypothesis that warrants experimental validation.

One of the foundational mechanisms by which quinoline compounds exert their anticancer effects is through interaction with DNA. nih.gov Their planar aromatic structure enables them to intercalate between DNA base pairs, disrupting the DNA structure and interfering with essential processes like replication and transcription, ultimately leading to cell death. Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication. nih.gov The binding affinity of quinoline compounds to DNA can be studied using spectroscopic techniques and molecular docking. nih.gov The polyhalogenated nature of this compound could enhance its DNA binding capabilities, thereby impairing DNA synthesis in cancer cells.

Microtubules, which are dynamic polymers of tubulin proteins, are essential components of the cellular cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. sigmaaldrich.comsigmaaldrich.com Compounds that interfere with tubulin polymerization can arrest the cell cycle at mitosis and induce apoptosis. nih.gov The effect of a compound on this process is typically evaluated using an in vitro tubulin polymerization assay, which measures the assembly of purified tubulin into microtubules. windows.netcytoskeleton.com Several quinoline-containing compounds have been identified as inhibitors of tubulin polymerization. nih.gov Investigating whether this compound can disrupt microtubule dynamics would provide another dimension to its potential anticancer profile.

While specific experimental data on the biological activity of this compound is currently lacking in the scientific literature, its structure as a polyhalogenated quinoline places it in a class of compounds with well-documented and diverse anticancer properties. The established mechanisms of related halogenated quinolines—including the inhibition of cell proliferation, induction of apoptosis, and modulation of key molecular targets like protein kinases, DNA, and tubulin—provide a strong rationale for investigating this compound as a potential anticancer agent. Future research, including cytotoxicity screening, mechanistic studies, and target identification, is essential to unlock the therapeutic potential of this specific compound.

Enzyme Inhibition

The substitution of the quinoline core with multiple halogens, as seen in this compound, is known to enhance the lipophilicity of the molecule. This increased lipophilicity can facilitate better penetration across cellular membranes, potentially increasing bioavailability and interaction with intracellular targets such as enzymes.

While specific studies on the inhibitory activity of this compound against Indoleamine 2,3-dioxygenase (IDO), Cytochrome P450, or Phosphopantetheinyl Transferase are not extensively documented in publicly available research, the general class of halogenated quinolines has been investigated for such activities. For instance, derivatives of 8-bromoquinoline (B100496) have been noted for their potential to inhibit enzymes like catechol O-methyltransferase (COMT), which is involved in neurotransmitter metabolism. The mechanism of such inhibition is often competitive, where the halogenated quinoline binds to the active site of the enzyme, preventing the natural substrate from binding. Molecular docking studies on related compounds, such as ethyl this compound-3-carboxylate, suggest potential interactions with cytochrome P450 enzymes, which could guide structural modifications to enhance metabolic stability.

Receptor Modulation

The interaction of halogenated quinolines with various biological receptors is a key area of pharmacological research. The specific arrangement of bromo, chloro, and fluoro substituents on the quinoline ring of this compound creates a distinct electronic and steric profile that can influence its binding affinity and selectivity for different receptors.

Research on analogous compounds indicates that halogenated quinolines can modulate signaling pathways associated with inflammation and cancer by interacting with specific receptors. The presence and position of the halogen atoms are critical for these interactions, enhancing the binding affinity to the target receptors and thereby eliciting a biological response. For example, a related compound, 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline, is suggested to exert its effects through receptor binding.

Oxidative Stress Induction

Currently, there is a lack of specific research findings detailing the induction of oxidative stress by this compound.

Antimicrobial and Antibacterial Investigations

Halogenated quinolines have emerged as a promising class of antimicrobial agents, particularly in the face of rising antibiotic resistance. Their broad-spectrum activity and potential to overcome existing resistance mechanisms make them a subject of intense study.

Activity against Gram-Positive and Gram-Negative Bacteria

Biofilm Eradication Potential

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Certain halogenated quinolines have been discovered to possess the ability to eradicate established biofilms of Gram-positive pathogens. This anti-biofilm activity is a critical attribute for developing new therapies against persistent infections.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for many quinolone-based compounds involves the inhibition of essential bacterial enzymes responsible for DNA replication. Specifically, they target DNA gyrase and topoisomerase IV. By binding to these enzymes, the quinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death. While this is the established mechanism for the broader quinolone class, specific investigations into the precise molecular interactions of this compound with these bacterial targets are needed to fully elucidate its mode of action.

Antimalarial Drug Discovery and Development

The quinoline core is central to some of the most historically significant antimalarial drugs. Halogenation of this scaffold has been a key strategy in developing new agents to combat drug-resistant strains of Plasmodium falciparum. The 4-aminoquinoline (B48711) structure, particularly with a chlorine atom at the 7-position as seen in chloroquine (B1663885) and amodiaquine (B18356), has been a focal point of such research. nih.gov

Resistance to established drugs like chloroquine, often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has driven the development of new analogues. nih.gov Modifications to the quinoline core and its side chains, including the introduction of different halogens, aim to restore activity against resistant parasites. For instance, the 8-aminoquinolines, such as primaquine (B1584692) and tafenoquine, are the only licensed drugs capable of eradicating the dormant liver stages (hypnozoites) of P. vivax, thus preventing relapse. mesamalaria.org

Research into halogenated quinoline analogues continues to yield promising candidates. The introduction of fluorine at the 4'-position of amodiaquine analogues has led to compounds with potent activity against both chloroquine-sensitive and resistant parasite strains. nih.gov Similarly, studies on thiaplakortone A analogues have shown that mono-brominated derivatives can exhibit significant antimalarial activity. nih.gov These findings underscore the critical role of halogenation in modulating the antimalarial efficacy of quinoline-based compounds.

Table 1: Antimalarial Activity of Selected Halogenated Quinolines

| Compound/Analogue | Target/Strain | Activity (IC₅₀/EC₅₀) | Key Findings |

|---|---|---|---|

| 4'-Fluoro-N-tert-butylamodiaquine | P. falciparum (CQ-sensitive & resistant) | Potent, specific values vary by study | Identified as a promising development candidate with good oral bioavailability and acceptable safety profile. nih.gov |

| Mono-brominated thiaplakortone A analogue | P. falciparum (3D7 and Dd2 strains) | 0.559 µM (3D7) and 0.058 µM (Dd2) | Showed greater efficacy against the drug-resistant strain with minimal cytotoxicity. nih.gov |

| Cyclen analogue of chloroquine | P. falciparum (D6 and W2 clones) | 7.5 nM (D6) and 19.2 nM (W2) | Potent activity against both chloroquine-sensitive and resistant strains, comparable to artemisinin. usda.gov |

Antiviral Properties and Therapeutic Relevance

The antiviral potential of quinoline derivatives, including halogenated forms, has been an area of active investigation. These compounds have been evaluated against a wide range of viruses, with research suggesting that their mechanisms of action may involve targeting viral enzymes or host-cell processes essential for viral replication. mesamalaria.orgquizlet.com

Fluoroquinolones, a well-known class of antibacterial agents, have also demonstrated efficacy against viruses like vaccinia virus and papovaviruses. mesamalaria.orgnih.gov The strategic modification of the quinoline scaffold is crucial for shifting the primary activity from antibacterial to antiviral. For example, the introduction of an aryl group at the piperazine (B1678402) moiety of fluoroquinolones can confer specific anti-HIV activity. mesamalaria.org Further substitutions, such as replacing a fluorine atom at position 6 with an amine group, have been shown to enhance selectivity and potency against HIV-1 by interfering with the Tat-TAR interaction. mesamalaria.orgnih.gov

The broad-spectrum antiviral potential of quinolines is highlighted by their activity against various viruses, including Zika virus, herpes virus, and Ebola virus. quizlet.com Research on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, for instance, has identified compounds that can effectively reduce Zika virus RNA production, with some showing activity comparable to mefloquine (B1676156). quizlet.com

Table 2: Antiviral Activity of Selected Halogenated Quinolines

| Compound/Analogue | Virus | Mechanism/Key Finding |

|---|---|---|

| Aryl-piperazinyl-6-amino-quinolones | HIV-1 | Improved activity and selectivity by interfering with Tat-TAR interaction. mesamalaria.orgnih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Reduced ZIKV RNA production, with potency similar to mefloquine. quizlet.com |

Anti-inflammatory and Other Pharmacological Activities

Halogenated quinolines have emerged as promising scaffolds for the development of anti-inflammatory agents. Their therapeutic effects are often mediated through the inhibition of key inflammatory pathways and mediators. alfa-chemistry.com Quinoline derivatives have been designed to target enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as pro-inflammatory cytokines like IL-1β and IL-6. alfa-chemistry.combldpharm.com

The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity. For instance, quinolines bearing a carboxamide moiety have shown potential as antagonists of the transient receptor potential vanilloid 1 (TRPV1), while those with a carboxylic acid group can act as COX inhibitors. alfa-chemistry.com A notable example is a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, which demonstrated significant anti-inflammatory and analgesic effects by suppressing the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS). sigmaaldrich.com

Beyond inflammation, halogenated quinolines exhibit a wide array of other pharmacological activities, including anticancer, antioxidant, and neuroprotective properties. biosynth.combldpharm.com The ability of 8-hydroxyquinolines to chelate metal ions is a key feature that contributes to their biological effects, including the inhibition of iron-dependent enzymes. bldpharm.com

Table 3: Anti-inflammatory Activity of Selected Halogenated Quinolines

| Compound/Analogue | Target/Model | Key Findings |

|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | RAW 264.7 macrophages and mouse models | Demonstrated high nitric oxide (NO) inhibitory activity, suppressed iNOS protein expression, and showed significant analgesic effects. sigmaaldrich.com |

| Quinoline alkaloids from Zanthoxylum avicennae | Macrophages | Significantly suppressed the gene expression and secretion of pro-inflammatory cytokines IL-1β and IL-6. bldpharm.com |

Antileishmanial Activity and Structural Considerations

The quinoline scaffold is a valuable template for developing novel antileishmanial drugs, an area of significant need due to the toxicity and resistance associated with current treatments. sigmaaldrich.com Antimalarial quinolines like chloroquine and mefloquine have shown in vitro activity against Leishmania species, paving the way for the exploration of other quinoline derivatives.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antileishmanial potency of these compounds. For example, introducing halogen substituents has been shown to improve metabolic stability. Research on 2-substituted quinolines has indicated that modifications at the C-4 position with groups like morpholino or 4-F-phenyl can enhance both activity and solubility.

Novel quinoline derivatives continue to show promise. One study found that a specific 3-substituted quinoline compound was 8.3 times more active than the standard drug, pentavalent antimony, when tested against Leishmania chagasi-infected macrophages. sigmaaldrich.com Another study reported that a quinoline derivative exhibited antileishmanial activity comparable to the drug miltefosine.

Table 4: Antileishmanial Activity of Selected Quinolines

| Compound/Analogue | Leishmania Species | Activity (IC₅₀/EC₅₀) | Key Finding |

|---|---|---|---|

| Compound 3b (a 3-substituted quinoline) | L. chagasi | < 0.8 µg/ml (promastigotes) | 8.3-fold more active than pentavalent antimony against intracellular parasites. sigmaaldrich.com |

| Compound 3d (a novel quinoline derivative) | L. infantum | 8.83 µM | Activity profile comparable to miltefosine. |

| Compound 4i (a novel quinoline derivative) | L. infantum | 10.1 µM | Showed potent and broad-spectrum antiprotozoal activity. |

Anti-tubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents. Quinoline derivatives have demonstrated significant potential as anti-tubercular agents, with some acting on novel targets like Mtb DNA gyrase. biosynth.com

The strategic placement of halogen atoms on the quinoline ring can significantly influence anti-TB activity. For instance, in a series of arylated quinoline carboxylic acids, the introduction of halogens at the C-6 position led to a two-fold increase in the inhibition of Mtb H37Rv, whereas halogen substitution at C-8 resulted in a loss of activity.

Recent research has identified several potent quinoline-based inhibitors. A focused screening of 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with high potency, highlighting the importance of features like the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring for Mtb inhibition. Furthermore, structure optimization of a lead quinolone compound resulted in derivatives with excellent activity against MDR-TB strains and low toxicity toward mammalian cells.

Table 5: Anti-tubercular Activity of Selected Halogenated Quinolines

| Compound/Analogue | Target/Strain | Activity (MIC) | Key Finding |

|---|---|---|---|

| 6-chloro derivative 6a (arylated quinoline carboxylic acid) | M. tuberculosis H37Rv | Showed a 2-fold increase in inhibition compared to non-halogenated parent. | Halogen position is critical; C-6 substitution enhanced activity while C-8 substitution diminished it. |

| Compounds 6b6, 6b12, 6b21 (quinolone derivatives) | MDR-TB strain | 3, 2.9, and 0.9 µg/mL, respectively | Exhibited excellent activity against a multidrug-resistant strain with no toxicity to mammalian cells. |

| 4-(4-methoxyphenyl)furo[2,3-c]naphthyridine | M. tuberculosis | 5.6 µmol | Activity was superior to the first-line anti-tubercular drug ethambutol. |

Drug Discovery Pipeline and Lead Optimization Strategies

The complexity of diseases like cancer and infectious diseases has spurred the development of multi-target ligands, which can simultaneously modulate multiple biological targets. This approach can lead to enhanced efficacy, reduced potential for drug resistance, and improved therapeutic outcomes. The quinoline scaffold is an ideal framework for designing such multi-target inhibitors due to its versatile chemical nature and proven interactions with a wide range of biological targets.

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools in the rational design of new multi-target quinoline derivatives. These in silico techniques allow researchers to predict the binding affinity and interactions of designed compounds with multiple proteins. For example, a study focused on designing quinoline-based inhibitors for cancer treatment analyzed the interactions of novel compounds with three distinct molecular targets: topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2). The results revealed promising binding affinities for all three targets, establishing the potential of these compounds as multi-target drug candidates.

The design strategy often involves combining the structural features of known inhibitors for different targets into a single hybrid molecule. The quinoline ring can serve as the core scaffold, with various substituents and functional groups appended to interact with the specific binding sites of the desired targets. This approach has been successfully applied in designing dual antimalarial and anti-inflammatory agents, recognizing that malaria infection is often associated with inflammation.

Prodrug Development of this compound

The development of prodrugs is a strategic approach in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, instability, rapid metabolism, or lack of target specificity. For halogenated quinolines like this compound, which exhibit significant biological activity, a prodrug strategy could be instrumental in enhancing their therapeutic potential. This involves the chemical modification of the active molecule to an inert form that, after administration, converts back to the parent drug at or near the target site.

A primary challenge with many quinoline derivatives is their low aqueous solubility, which can hinder formulation and bioavailability. One established prodrug approach to address this is the introduction of a phosphate (B84403) ester group. This strategy has been successfully employed for fluoroquinolones, where a phosphate ester prodrug demonstrated markedly increased water solubility compared to the parent drug. nih.gov This prodrug was designed to be activated by alkaline phosphatase, an enzyme present in various tissues, to release the active fluoroquinolone. nih.gov A similar strategy could be envisioned for this compound, assuming it possesses a suitable functional group for esterification, such as a hydroxyl group, or that one could be introduced without compromising its core activity.